

# Unraveling the History and Development of Floxacrine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Floxacrine |           |  |  |
| Cat. No.:            | B1672850   | Get Quote |  |  |

A Note on Nomenclature: Initial research for "Floxacrine" did not yield a specific compound under this name. However, the query likely refers to Ofloxacin, a significant member of the fluoroquinolone class of antibiotics, due to the phonetic similarity. This guide will proceed with a detailed exploration of Ofloxacin, while also briefly addressing other similarly named compounds, Flucloxacillin and Fluoxetine, to provide a comprehensive context.

Ofloxacin is a broad-spectrum synthetic antibiotic that has been widely used in the treatment of various bacterial infections. This document provides a technical guide for researchers, scientists, and drug development professionals on the discovery, history, and core scientific data related to Ofloxacin.

## **Discovery and Historical Context**

The development of quinolone antibiotics began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[1] This discovery paved the way for the synthesis of more potent and broad-spectrum fluoroquinolones. Ofloxacin was synthesized and developed by scientists at Daiichi Seiyaku in Japan.[2] It was first approved for oral administration in Japan in 1985 under the brand name Tarvid.[2] Subsequently, in collaboration with Johnson & Johnson, Daiichi Seiyaku obtained FDA approval in December 1990 for the marketing of Ofloxacin in the United States under the brand name Floxin.[2][3] It was initially indicated for adults with lower respiratory tract infections, skin and skin structure infections, urinary tract infections, prostatitis, and sexually transmitted diseases.



### **Mechanism of Action**

Ofloxacin, like other fluoroquinolones, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, which is a critical step for initiating DNA replication and transcription.
   Ofloxacin binds to the A-subunit of DNA gyrase, preventing it from carrying out its function.
- Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by Ofloxacin prevents bacterial cell division.

The dual targeting of these enzymes contributes to the potent bactericidal activity of Ofloxacin and can reduce the frequency of resistance development.



Click to download full resolution via product page

Caption: Mechanism of action of Ofloxacin in a bacterial cell.

## **Pharmacokinetic Profile**

Ofloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability and wide tissue distribution.



| Parameter                         | Value                     | Reference |
|-----------------------------------|---------------------------|-----------|
| Bioavailability (oral)            | ~98%                      |           |
| Time to Peak Concentration (Tmax) | 1-2 hours                 | -         |
| Plasma Protein Binding            | ~32%                      |           |
| Elimination Half-life             | 4-5 hours                 | -         |
| Excretion                         | 65-80% unchanged in urine | -         |

# **Clinical Efficacy**

Clinical trials have demonstrated the efficacy of Ofloxacin in treating a variety of infections.

| Infection Type                     | Dosage                    | Clinical Success<br>Rate | Reference |
|------------------------------------|---------------------------|--------------------------|-----------|
| Lower Respiratory Tract Infections | 400-800 mg twice daily    | 91.8%                    |           |
| Upper Respiratory Tract Infections | 200-400 mg twice daily    | 86%                      |           |
| Urinary Tract<br>Infections        | 200-400 mg twice<br>daily | 93.9%                    | _         |

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**

The in vitro activity of Ofloxacin is determined by calculating its Minimum Inhibitory Concentration (MIC) against various bacterial strains.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Ofloxacin Wikipedia [en.wikipedia.org]
- 3. Ofloxacin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Unraveling the History and Development of Floxacrine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672850#discovery-and-history-of-floxacrine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com